molecular formula C12H11F B12539705 5-Fluoro-1-(propan-2-ylidene)-1H-indene CAS No. 819871-61-9

5-Fluoro-1-(propan-2-ylidene)-1H-indene

Cat. No.: B12539705
CAS No.: 819871-61-9
M. Wt: 174.21 g/mol
InChI Key: SICLNVQXDGJNSJ-UHFFFAOYSA-N
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Description

5-Fluoro-1-(propan-2-ylidene)-1H-indene is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position and a propan-2-ylidene group attached to the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(propan-2-ylidene)-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and suitable alkylating agents.

    Alkylation: The propan-2-ylidene group can be introduced via alkylation reactions using reagents like isopropyl bromide or isopropyl chloride in the presence of a strong base such as potassium tert-butoxide.

    Cyclization: The final step involves cyclization to form the indene ring structure, which can be achieved through intramolecular Friedel-Crafts acylation or other cyclization methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(propan-2-ylidene)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

5-Fluoro-1-(propan-2-ylidene)-1H-indene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(propan-2-ylidene)-1H-indene involves its interaction with specific molecular targets and pathways. The fluorine atom and the propan-2-ylidene group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular signaling.

    DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindene: Lacks the propan-2-ylidene group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-(Propan-2-ylidene)-1H-indene: Lacks the fluorine atom, which may result in different electronic properties and reactivity.

    5-Chloro-1-(propan-2-ylidene)-1H-indene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

5-Fluoro-1-(propan-2-ylidene)-1H-indene is unique due to the presence of both the fluorine atom and the propan-2-ylidene group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry.

Properties

CAS No.

819871-61-9

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

5-fluoro-1-propan-2-ylideneindene

InChI

InChI=1S/C12H11F/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)11/h3-7H,1-2H3

InChI Key

SICLNVQXDGJNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2=C1C=CC(=C2)F)C

Origin of Product

United States

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